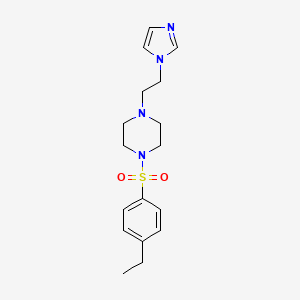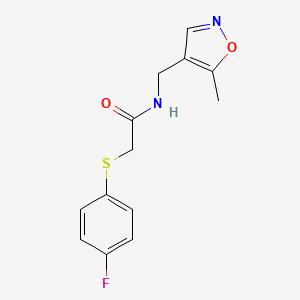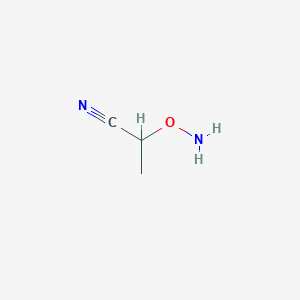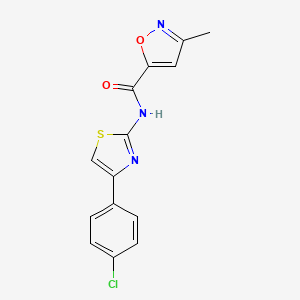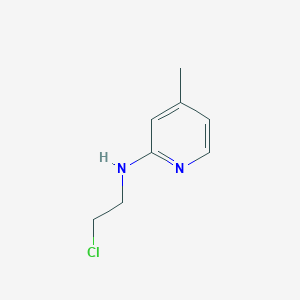![molecular formula C15H19NO4 B2693074 4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one CAS No. 1795363-36-8](/img/structure/B2693074.png)
4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to an azetidinyl moiety, linked to a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl intermediate can be synthesized by reacting cyclopentanecarbonyl chloride with azetidine in the presence of a base such as triethylamine.
Coupling with Pyranone: The azetidinyl intermediate is then coupled with 6-methyl-2H-pyran-2-one using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or pyranone moieties using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinyl or pyranone derivatives.
Scientific Research Applications
4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: Studied for its potential use in the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Studies: Used as a probe to study enzyme interactions and biological pathways involving pyranone derivatives.
Mechanism of Action
The mechanism of action of 4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar pyranone structure, used to control plant pathogens.
Cyclopentanecarboxylic Acid: Shares the cyclopentanecarbonyl group but lacks the azetidinyl and pyranone moieties.
Uniqueness
4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one is unique due to its combination of the azetidinyl and pyranone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[1-(cyclopentanecarbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-6-12(7-14(17)19-10)20-13-8-16(9-13)15(18)11-4-2-3-5-11/h6-7,11,13H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGTINNQGWMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
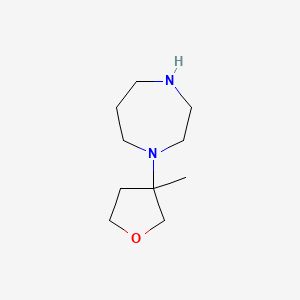
![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2692998.png)
![2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2692999.png)
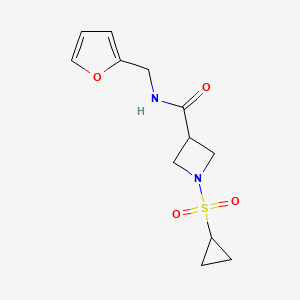
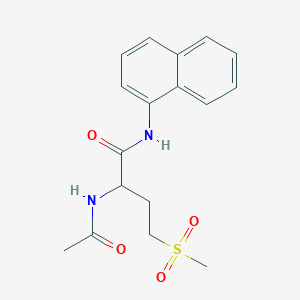
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2693003.png)
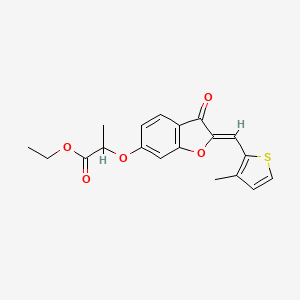
![2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2693006.png)
